molecular formula C14H11NO2 B1512656 4-Phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one CAS No. 1129278-73-4

4-Phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one

Cat. No. B1512656
CAS RN: 1129278-73-4
M. Wt: 225.24 g/mol
InChI Key: MFDUOPFNWJRTBJ-UHFFFAOYSA-N
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Description

“4-Phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one” is a chemical compound with the molecular formula C14H11NO2 . It has a molecular weight of 225.25 .


Synthesis Analysis

The compound can be synthesized through a mechanochemical parallel synthesis of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives via a one-pot three-component reaction . Another method involves a two-step synthetic protocol to produce a series of novel 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine analogues .


Molecular Structure Analysis

The structure of the compounds was established by interpretation of 1H NMR, 13C NMR, and Mass spectral data recorded after purification .


Chemical Reactions Analysis

The compound undergoes a series of reactions to form various derivatives . For instance, a one-pot three-component reaction can be used to produce 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives .


Physical And Chemical Properties Analysis

The compound has a boiling point of 335.5±42.0°C at 760 mmHg . It is a solid at room temperature and should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “4-Phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one”, focusing on unique applications across various fields:

Antibacterial Applications

The compound has been evaluated for its antibacterial properties. It is used in the synthesis of heterocyclic compounds that can polymerize upon heating to give thermosetting resins. These resins have applications ranging from casting airplane parts to adhesives, which suggests their potential in creating antibacterial surfaces or materials .

Anticancer Activity

Derivatives of this compound have been designed and synthesized to evaluate their inhibitory activities against human cancer cell lines, including breast cancer (MCF-7), non-small lung tumor (A549), colon cancer (HCT-116), and cervical cancer (SiHa). These studies focus on the compound’s potential as an anticancer agent .

Anti-Diabetic Activity

The compound has been involved in the design and synthesis of triazolotriazine derivatives that act as dipeptidyl peptidase-4 (DPP-4) inhibitors. This suggests its application in anti-diabetic medication, particularly for type 2 diabetes management .

Synthesis Methodology

Research has been conducted on developing a one-pot route to synthesize derivatives of this compound. The method involves the reaction of aryl-substituted anthranilic acids with orthoesters, indicating its significance in improving synthetic efficiency for pharmaceutical applications .

Anti-Inflammatory Activity

The compound has been synthesized under microwave thermolysis and tested for anti-inflammatory activity. This indicates its potential use in developing anti-inflammatory drugs or treatments .

Benzimidazole Tethered Analogues

Novel analogues of this compound tethered with benzimidazole have been synthesized and structurally characterized. These analogues could have potential applications in medicinal chemistry for drug development .

Mechanism of Action

The compound and its derivatives have shown promising anti-cancer activity against two breast cancer cell lines MCF 7 and MDA-MB-231 . The activity of these compounds may be attributed to the presence of a benzimidazole ring, which enables π-π stacking, π-π T-shaped interactions, and the presence of an NH group that could serve as an H-bond donor as well as an acceptor site .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

The compound and its derivatives have shown promising anti-cancer activity, suggesting potential for future research in this area . The predicted drug-likeness properties of all compounds enable them to be used as therapeutic agents . Further studies are needed to fully understand the potential applications and safety implications of this compound.

properties

IUPAC Name

4-phenyl-3,4-dihydro-1,3-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-14-15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)17-14/h1-9,13H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDUOPFNWJRTBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856016
Record name 4-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one

CAS RN

1129278-73-4
Record name 4-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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